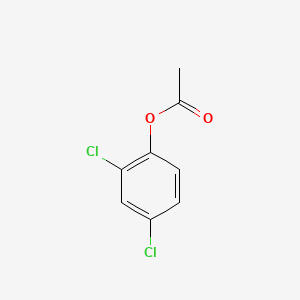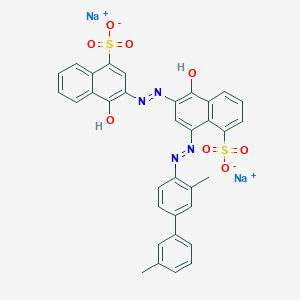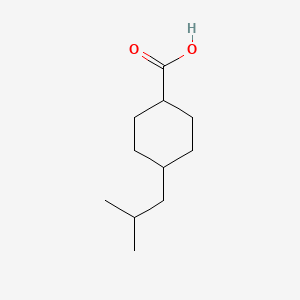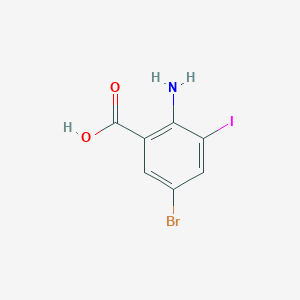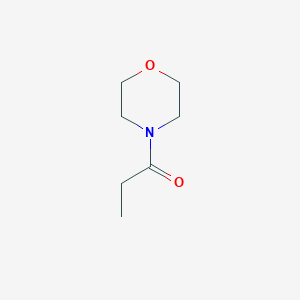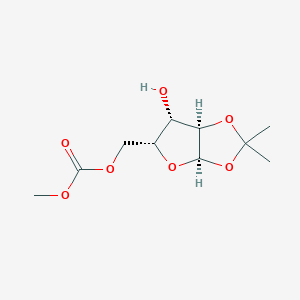![molecular formula C20H45NSi B1594506 n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine CAS No. 52371-85-4](/img/structure/B1594506.png)
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
Overview
Description
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine is a chemical compound with the molecular formula C20H45NSi It is known for its unique structure, which includes a silyl group attached to a butylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine typically involves the reaction of n-butylamine with a silylating agent such as dibutyl(methyl)silyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various silyl derivatives.
Scientific Research Applications
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has several scientific research applications, including:
Biology: The compound is studied for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as silicone-based products and coatings.
Mechanism of Action
The mechanism of action of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine involves its interaction with molecular targets through the silyl group. The silyl group can form stable bonds with various functional groups, thereby modifying the chemical and physical properties of the target molecules. This interaction can influence molecular pathways and processes, such as enzyme activity, protein folding, and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- n-Butyl-n-{3-[dimethyl(methyl)silyl]propyl}butan-1-amine
- n-Butyl-n-{3-[diethyl(methyl)silyl]propyl}butan-1-amine
- n-Butyl-n-{3-[diphenyl(methyl)silyl]propyl}butan-1-amine
Uniqueness
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine is unique due to its specific silyl group configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLHQNLGVCZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966764 | |
| Record name | N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52371-85-4 | |
| Record name | N-Butyl-N-(3-(dibutyl(methyl)silyl)propyl)butan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


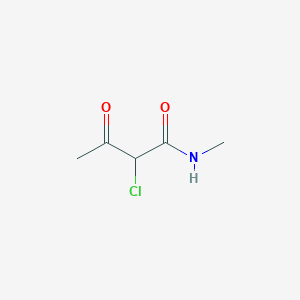
![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)
